molecular formula C12H13FN2O B567422 6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one CAS No. 1242156-59-7

6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one

Cat. No. B567422
CAS RN: 1242156-59-7
M. Wt: 220.247
InChI Key: UQLKXNSVRRFDGE-UHFFFAOYSA-N
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Description

6-(Tert-Butyl)-8-fluorophthalazin-1(2H)-one is an important fluorophthalazinone compound that has been studied extensively in the scientific community. This compound is a versatile building block for many different applications, including drug design, material science, and biochemistry.

Scientific Research Applications

Antioxidant Properties and Neuroprotective Activity

Research has demonstrated the neuroprotective properties of compounds structurally related to 6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one. For instance, antioxidant 8-alkylamino-1,4-benzoxazines have shown significant neuroprotection against hypoxia-induced decreases in ATP levels in astrocytes and protected against brain lesions in a model mimicking cerebral palsy. These findings highlight the potential therapeutic applications of such compounds in neuroprotection and treatment of neurodegenerative diseases (Largeron et al., 2001).

Pulmonary Toxicity and Metabolic Pathways

Another area of research focuses on the pulmonary toxicity and metabolic pathways of related tert-butyl compounds. Studies have explored the metabolism and toxicological effects of butylated hydroxytoluene (BHT) and its analogs, revealing insights into the structural requirements for toxic potency and the metabolic pathways involved. These findings contribute to our understanding of the toxicological profiles of such compounds and their potential impact on human health (Mizutani et al., 1982).

Metabolic Fate and Environmental Impact

The metabolic fate of tert-butylhydroquinone (TBHQ), a compound related to 6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one, has been studied to understand its environmental impact and potential toxicity. Research on TBHQ in rats has identified sulfur-containing metabolites and proposed metabolic pathways, shedding light on how such compounds are processed in biological systems and their potential environmental and health implications (Peters et al., 1996).

Imaging Applications in Solid Tumors

Fluorine-18-labeled benzamide analogs structurally related to 6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one have been synthesized and evaluated for their potential as imaging agents for the sigma-2 receptor status of solid tumors using positron emission tomography (PET). This research opens up possibilities for the use of such compounds in diagnostic imaging and the assessment of tumor biology (Tu et al., 2007).

properties

IUPAC Name

6-tert-butyl-8-fluoro-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c1-12(2,3)8-4-7-6-14-15-11(16)10(7)9(13)5-8/h4-6H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLKXNSVRRFDGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)F)C(=O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20732154
Record name 6-tert-Butyl-8-fluorophthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1242156-59-7
Record name 6-tert-Butyl-8-fluorophthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 101g (40 g, 168 mmol) in glacial acetic acid (360 mL) was added hydrazine monohydrate (240 mL) at 0-10° C. under N2 protection. The resulting slurry was stirred under nitrogen at 50° C. for 1.5 hours. The reaction mixture was poured into 300 mL of water with continuous stirring. The aqueous phase was extracted with DCM (2×500 mL), and the combined organic phase was dried over Na2SO4, filtered and concentrated to give a residue, which was purified by re-crystallization in DMC and Et2O to provide 101h (17 g, 37.6% over 2 steps) as an off-white solid. 1HNMR (300 MHz, CDCl3) δ 8.11 (d, J=2.7 Hz, 1H), 7.46 (m, 2H), 1.39 (s, 9H). LCMS (ESI) m/z 221 (M+H)+.
Name
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Yield
37.6%

Synthesis routes and methods II

Procedure details

4-tert-Butyl-2-dimethoxymethyl-6-fluoro-benzoic acid (220.3 g, 0.815 moles) was dissolved in ethanol (2 vol, 440 mL) and acetic acid (0.5 vol, 110 mL). Hydrazine hydrate (1.5 eq, 61 mL) was added and the solution stirred at 80° C. for 6 hours. The mixture was cooled to rt overnight, then in an ice bath and then filtered and washed with cold ethanol. The fine white crystals were dried at 100° C. in a vacuum oven with N2 sweep, to provide 154.7 g (86%) of 6-tert-butyl-8-fluoro-2H-phthalazin-1-one.
Name
4-tert-Butyl-2-dimethoxymethyl-6-fluoro-benzoic acid
Quantity
220.3 g
Type
reactant
Reaction Step One
Quantity
440 mL
Type
solvent
Reaction Step One
Quantity
61 mL
Type
reactant
Reaction Step Two
Quantity
110 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

1.2 g (5.4 mmol) of 5-tert-butyl-7-fluoro-3-hydroxy-3H-isobenzofuran-1-one was weighed into a 25 mL round bottom flask fitted with a stir bar, condenser, and nitrogen inlet. Added 7.5 mL (100 mmol) of hydrazine monohydrate. Added 10 mL of glacial acetic acid. Stirred under nitrogen at 100° overnight. Poured the reaction mixture into 100 ml, of stirred water. Extracted the aqueous mixture with 2×50 mL CH2Cl2. Dried the combined extracts over Na2SO4 and removed the solvent on the rotavap. Purified by silica gel flash chromatography using gradient elution with 0→100% EtOAc/CH2Cl2 to obtain 898 mg of the title compound as an off-white solid. MS (ESI) 221 (M+H)+.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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